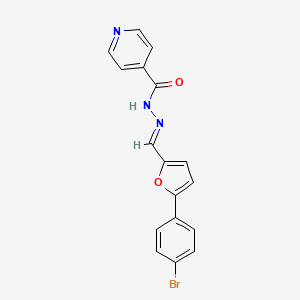

(E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide

Description

Properties

IUPAC Name |

N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O2/c18-14-3-1-12(2-4-14)16-6-5-15(23-16)11-20-21-17(22)13-7-9-19-10-8-13/h1-11H,(H,21,22)/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIKMGSLJCNQFU-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide typically involves the condensation reaction between 5-(4-bromophenyl)furan-2-carbaldehyde and isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

1.1. Hydrazone Formation

The core structure of the compound is synthesized via a condensation reaction between isonicotinohydrazide and 5-(4-bromophenyl)furan-2-carbaldehyde . This reaction typically occurs under reflux in ethanol, forming a hydrazone linkage (-NH-N=CH-) .

Example reaction:

Key conditions :

1.2. Catalytic Methods

Alternative methods employ 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as coupling agents for amide bond formation. This approach avoids traditional acid chlorides, improving yield and purity .

Mechanism :

-

Activation of the carboxylic acid (e.g., 5-bromofuran-2-carboxylic acid) by MNBA.

-

Nucleophilic attack by isoniazid to form the hydrazide-carboxamide bond.

2.1. Spectroscopic Analysis

2.2. Crystallographic Data

For analogous compounds (e.g., N′-[(5-methylfuran-2-yl)methylene]isonicotinohydrazide):

3.1. Hydrazone Linkage Formation

-

Nucleophilic attack : The hydrazide’s NH₂ group attacks the aldehyde carbonyl.

-

Dehydration : Elimination of H₂O forms the imine (C=N) bond.

-

E/Z isomerism : The (E)-isomer predominates due to steric hindrance .

3.2. Byproduct Control

-

Purification : Dry-column flash chromatography removes unreacted aldehyde and hydrazide .

-

Yield optimization : Catalytic MNBA/DMAP increases efficiency (up to 83% yield) .

Stability and Reactivity

-

Thermal stability : Melting points of analogous compounds range from 203°C to >250°C .

-

Hydrolysis susceptibility : The hydrazone bond may hydrolyze under strongly acidic/basic conditions.

Key References :

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and the corresponding furan derivative. The reaction conditions are optimized to enhance yield and purity, often utilizing solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, a study demonstrated that derivatives of furan-based compounds exhibited significant activity against multidrug-resistant strains of bacteria, including Acinetobacter baumannii, which is known for its resistance to conventional antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | A. baumannii | 8 µg/mL |

| B | E. coli | 16 µg/mL |

| C | S. aureus | 32 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has shown promising results in inhibiting cancer cell proliferation in vitro. For example, studies indicated that derivatives of this compound could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Study: Anticancer Activity

In a notable study, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between this compound and target proteins involved in bacterial resistance mechanisms and cancer progression. These studies provide insights into binding affinities and interaction modes that can inform future modifications of the compound to enhance efficacy .

Table 2: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| Protein A | -8.5 | Hydrogen bonds |

| Protein B | -7.0 | π-π interactions |

| Protein C | -9.0 | Hydrophobic contacts |

Mechanism of Action

The mechanism of action of (E)-N’-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Antibacterial Activity

Key Compounds Compared:

- (E)-N'-((5-(2-Nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide (Compound 1)

- (E)-N'-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide (Compound 9)

- Thiazolyl Hydrazones (e.g., 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole)

Activity Data:

Key Findings:

- Compound 1 exhibited superior antibacterial activity among analogs but remained weaker than standard antibiotics (e.g., amoxicillin) . The nitro group at the ortho position may enhance electron-withdrawing effects, stabilizing the hydrazone bond.

- Compound 9 showed notable antifungal activity (MIC = 250 µg/mL), suggesting that chloro and nitro substituents synergistically disrupt microbial membranes .

- The 4-bromophenyl substituent in the target compound may offer improved lipophilicity compared to nitro groups, but biological data are lacking.

Antitumor and Cytotoxic Activity

Key Compounds Compared:

- Quinoxaline Derivatives (e.g., QW5, QW21)

- Thiazolyl Hydrazones (e.g., 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole)

Activity Data:

Key Findings:

- The thiazolyl hydrazone analog exhibited selective cytotoxicity (IC50 = 125 µg/mL against MCF-7 cells) with low toxicity to normal cells (IC50 > 500 µg/mL) . The chloro and nitro groups may enhance DNA binding.

- The target compound’s bromophenyl group could similarly interact with hydrophobic pockets in cancer cells, but further testing is required.

Photophysical and Electronic Properties

Key Compounds Compared:

- (Z)-N-((5-(10H-Phenothiazin-2-yl)furan-2-yl)methylene)-2-cyanoacetohydrazide (PFCH)

- (Z)-2-Cyano-N'-((5-(Dibenzo[b,d]furan-4-yl)furan-2-yl)methylene)acetohydrazide (BFCH)

Photophysical Data:

| Compound | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Key Structural Feature |

|---|---|---|

| PFCH | 21,448 | Phenothiazine donor |

| BFCH | 20,796 | Dibenzofuran donor |

| Target | Not reported | 4-Bromophenyl acceptor |

Key Findings:

- PFCH and BFCH exhibit high light-harvesting efficiency due to extended conjugation from fused aromatic systems .

Biological Activity

The compound (E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide is a derivative of isonicotinic acid hydrazides, which have garnered attention for their diverse biological activities, particularly in antibacterial and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, antibacterial efficacy, and potential mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(4-bromophenyl)furan-2-carbaldehyde with isonicotinic hydrazide. The reaction conditions often include solvents such as ethanol or methanol and may utilize catalysts to enhance yield. The resulting product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antibacterial Activity

Recent studies highlight the antibacterial properties of this compound against various clinically relevant pathogens, particularly multidrug-resistant strains.

Table 1: Antibacterial Efficacy Against Selected Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Acinetobacter baumannii | 32 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 128 µg/mL |

The compound exhibited significant activity against Acinetobacter baumannii , particularly strains that are positive for New Delhi metallo-beta-lactamase (NDM), which poses a significant treatment challenge due to its resistance to multiple antibiotics. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Case Studies

- Study on Antimicrobial Properties : A study conducted by researchers synthesized several derivatives of isonicotinic acid hydrazides, including the target compound. The study revealed that this compound had superior activity compared to standard antibiotics like ampicillin and tetracycline against resistant strains of bacteria .

- Molecular Docking Studies : Docking simulations indicated that the compound binds effectively to the active sites of bacterial enzymes involved in cell wall synthesis, suggesting a potential mechanism for its antibacterial effects. The binding affinities were comparable to those of known inhibitors, indicating a promising therapeutic profile .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall biosynthesis.

- Membrane Disruption : It can compromise the integrity of bacterial membranes, leading to cell lysis.

- Reactive Oxygen Species Generation : Some studies suggest that compounds with furan moieties can induce oxidative stress in bacterial cells, contributing to their antimicrobial effects .

Q & A

Q. What protocols ensure reproducibility in handling air/moisture-sensitive intermediates during synthesis?

- Methodology :

- Schlenk techniques : Use anhydrous solvents (distilled over molecular sieves) and inert gas (N₂/Ar) for aldehyde handling .

- Reaction monitoring : Track hydrazone formation via in-situ FT-IR to minimize degradation .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental UV-Vis absorption spectra?

Q. What steps validate the biological relevance of molecular docking results?

- Methodology :

- Negative controls : Dock inactive analogs to confirm binding specificity.

- In vitro validation : Perform enzyme inhibition assays (e.g., IC₅₀ for kinase targets) and correlate with docking scores .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.